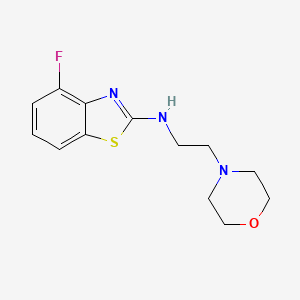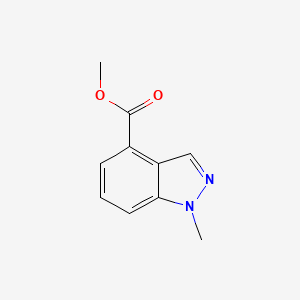
1-Méthyl-1H-indazole-4-carboxylate de méthyle
Vue d'ensemble
Description
“Methyl 1-methyl-1H-indazole-4-carboxylate” is a chemical compound with the molecular formula C10H10N2O2 . It has a molecular weight of 190.199 Da and is related to the family of nitrogen-containing heterocycles .
Molecular Structure Analysis
The molecular structure of “Methyl 1-methyl-1H-indazole-4-carboxylate” consists of a methyl group attached to an indazole ring, which is further carboxylated . The exact structure can be represented by the SMILES string COC(=O)c1cccc2[nH]ncc12 .
Physical and Chemical Properties Analysis
“Methyl 1-methyl-1H-indazole-4-carboxylate” is a solid compound with a melting point of 133-138 °C . Its InChI key is MEXWKIOTIDFYPN-UHFFFAOYSA-N .
Applications De Recherche Scientifique
Recherche pharmaceutique : Activité antitumorale
“1-Méthyl-1H-indazole-4-carboxylate de méthyle” sert de structure de base dans la synthèse de composés ayant une activité antitumorale potentielle. Les dérivés de l'indazole, y compris ceux contenant le groupement méthyl-1H-indazole-4-carboxylate, ont été étudiés pour leur capacité à inhiber la croissance de diverses lignées cellulaires néoplasiques . Ces composés peuvent induire un blocage de la phase G0-G1 du cycle cellulaire, qui est crucial pour contrôler la prolifération cellulaire et, par conséquent, la croissance tumorale .
Applications antibactériennes et antifongiques
Le noyau indazole est connu pour ses propriétés antibactériennes et antifongiques. Des dérivés de “this compound” peuvent être synthétisés pour cibler une gamme de pathogènes bactériens et fongiques, offrant une voie pour le développement de nouveaux agents antimicrobiens .
Propriétés anti-inflammatoires
Les composés indazole ont démontré des effets anti-inflammatoires significatifs. Par exemple, certains dérivés de l'indazole ont montré une excellente activité analgésique dans des modèles de douleur inflammatoire, ce qui suggère que “this compound” pourrait être un précurseur dans le développement de nouveaux médicaments anti-inflammatoires .
Recherche antivirale
Le système cyclique indazole, qui est présent dans “this compound”, a été incorporé dans des composés ayant des activités antivirales. Cela inclut des traitements potentiels pour des maladies telles que le VIH, où les molécules contenant de l'indazole pourraient jouer un rôle dans l'inhibition de la réplication virale .
Synthèse chimique : Blocs de construction hétérocycliques
“this compound” est un précieux bloc de construction hétérocyclique en synthèse chimique. Il peut être utilisé pour construire des molécules complexes pour diverses applications, y compris les colorants, les pigments et les diodes électroluminescentes organiques (OLED) .
Safety and Hazards
“Methyl 1-methyl-1H-indazole-4-carboxylate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Orientations Futures
Mécanisme D'action
Target of Action
Methyl 1-methyl-1H-indazole-4-carboxylate is a derivative of the indazole family . Indazole derivatives have been found to inhibit, regulate, and/or modulate the activity of certain kinases, such as CHK1, CHK2, and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid-dependent kinase or SGK) . These kinases play a crucial role in cell cycle regulation and response to DNA damage, making them potential targets for cancer treatment .
Mode of Action
Based on the known activities of indazole derivatives, it is plausible that this compound interacts with its target kinases, leading to their inhibition, regulation, or modulation . This interaction could result in changes in cell cycle progression and DNA damage response, potentially leading to the death of cancer cells .
Biochemical Pathways
The biochemical pathways affected by Methyl 1-methyl-1H-indazole-4-carboxylate are likely related to cell cycle regulation and DNA damage response, given the known targets of indazole derivatives . Downstream effects could include cell cycle arrest, apoptosis, or other forms of cell death .
Result of Action
The molecular and cellular effects of Methyl 1-methyl-1H-indazole-4-carboxylate’s action would depend on its specific interactions with its target kinases. Potential effects could include changes in cell cycle progression, induction of apoptosis, or other forms of cell death .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of Methyl 1-methyl-1H-indazole-4-carboxylate. For instance, certain conditions might enhance or inhibit its interaction with its target kinases, thereby affecting its efficacy .
Propriétés
IUPAC Name |
methyl 1-methylindazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-12-9-5-3-4-7(10(13)14-2)8(9)6-11-12/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSFSEOKZIRNPQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC(=C2C=N1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40653312 | |
| Record name | Methyl 1-methyl-1H-indazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40653312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1071428-42-6 | |
| Record name | Methyl 1-methyl-1H-indazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40653312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-chloro-4-methoxy-N-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B1387674.png)

![N-allyl-2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]acetamide](/img/structure/B1387678.png)

![tert-butyl [(1S)-1-(hydrazinocarbonyl)-2-methylbutyl]carbamate](/img/structure/B1387680.png)
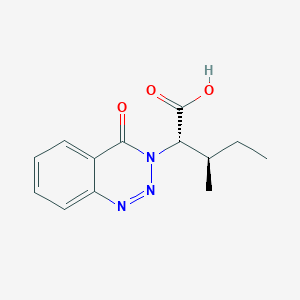
![7-chloro-4-methoxy-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B1387682.png)
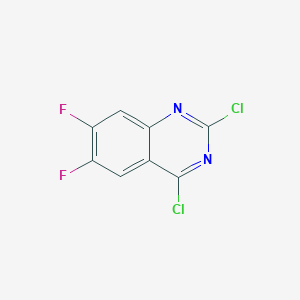

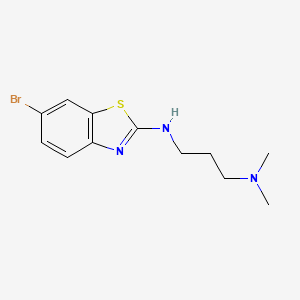
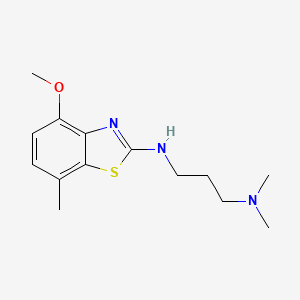
![4-ethoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine](/img/structure/B1387695.png)
![7-chloro-4-methoxy-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine](/img/structure/B1387696.png)
